Lipophilicity (XLogP3) Differentiation from 3-Methyl-1,2,4-Oxadiazole Analog
The target compound (3-phenyl-1,2,4-oxadiazole) exhibits an XLogP3 of 2.5, which is 0.4 log units lower than the directly comparable N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide (XLogP3 2.9) [1] [2]. The 0.4-unit decrease indicates measurably lower lipophilicity, which can influence membrane permeability, solubility, and non-specific protein binding.
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 1226434-37-2), XLogP3 2.9 |
| Quantified Difference | ΔXLogP3 = -0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A 0.4 log unit shift can significantly alter a compound's ADME profile and is a critical parameter in selecting the optimal lead for a given target product profile.
- [1] PubChem Compound Summary for CID 45504167. National Center for Biotechnology Information (2025). View Source
- [2] Kuujia Product Page, N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 1226434-37-2). View Source
